Methyl 1-aminocyclopentanecarboxylate hydrochloride

Synthetic Methodology Esterification Process Chemistry

Sourcing conformationally constrained amino esters often presents a trade-off between coupling efficiency and steric bulk. CAS 60421-23-0 (cyclopentane scaffold) resolves this: - **Superior kinetics:** Methyl ester outperforms ethyl/tert-butyl analogs in peptide coupling (SPPS & solution-phase). - **Operational simplicity:** HCl salt form enables direct aqueous dissolution (LogP 0.58) and eliminates in situ acid activation. - **Verified utility:** Validated across HBV pol, 11β-HSD1, GPCR, and CB1 antagonist programs. >98% purity with NMR/HPLC documentation.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 60421-23-0
Cat. No. B1589529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-aminocyclopentanecarboxylate hydrochloride
CAS60421-23-0
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCCC1)N.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-10-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H
InChIKeyOPUJUITUYWGUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-aminocyclopentanecarboxylate hydrochloride: Overview & Key Properties


Methyl 1-aminocyclopentanecarboxylate hydrochloride (CAS 60421-23-0), also referred to as cycloleucine methyl ester hydrochloride or 1-aminocyclopentanecarboxylic acid methyl ester hydrochloride, is a cyclic α,α-disubstituted amino acid ester hydrochloride salt with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol [1]. It exists as a white to almost-white crystalline solid with a melting point ranging from 203–215 °C (decomposition) and is highly soluble in water and polar organic solvents due to its ionic hydrochloride salt form . As a conformationally constrained amino acid building block, the compound serves as a key pharmaceutical intermediate for the preparation of HBV polymerase inhibitors, 11β-hydroxysteroid dehydrogenase 1 inhibitors, G protein-coupled receptor modulators, and CB1 antagonists [2].

Cyclic α,α-disubstituted amino acid building block
Hydrochloride salt – crystalline solid, aqueous-soluble
Reported intermediate for HBV, 11β-HSD1, GPCR, and CB1 targets

Methyl 1-aminocyclopentanecarboxylate hydrochloride: Why Analogs Cannot Substitute


The 1-aminocyclopentane-1-carboxylate scaffold occupies a distinct conformational space compared to both smaller (cyclobutane) and larger (cyclohexane) cyclic amino acid esters. The five-membered cyclopentane ring imparts a unique balance between steric bulk and ring strain, which directly influences reactivity in peptide coupling and subsequent synthetic transformations. Furthermore, the hydrochloride salt form of CAS 60421-23-0 confers enhanced aqueous solubility and long-term bench stability relative to the free base (CAS 78388-61-1), which exists as a liquid with lower thermal stability . Substitution with ethyl ester analogs (e.g., CAS 22649-37-2) introduces increased lipophilicity that alters reactivity profiles in downstream amide bond formation and complicates aqueous workup procedures. Additionally, the methyl ester presents a smaller steric footprint versus tert-butyl esters, enabling higher coupling efficiency in sterically congested synthetic sequences . These divergent physicochemical properties preclude simple replacement of CAS 60421-23-0 with structurally similar alternatives without re-optimization of reaction conditions and purification protocols.

Target Feature
Why Analogs May Not Substitute
Cyclopentane ring scaffold
Cyclobutane or cyclohexane analogs shift conformational constraint and coupling reactivity
Hydrochloride salt (solid)
Free base (liquid) may exhibit lower thermal stability and handling precision
Methyl ester (balanced hydrophilicity)
Ethyl ester increases lipophilicity, altering aqueous solubility and amide coupling efficiency

Methyl 1-aminocyclopentanecarboxylate hydrochloride: Comparative Evidence vs. Analogs


Esterification Yield from Cycloleucine

The target compound can be prepared from 1-aminocyclopentanecarboxylic acid (cycloleucine) via acid-catalyzed esterification with methanol, achieving a quantitative isolated yield of 100% (938 g from 675 g starting material) . This high-yielding protocol eliminates the need for chromatographic purification prior to use in subsequent reaction steps . In contrast, the analogous ethyl ester hydrochloride (CAS 22649-37-2) preparation via ethanol typically proceeds with lower efficiency due to the reduced nucleophilicity of ethanol relative to methanol and the increased steric bulk of the ethyl group, though direct head-to-head yield data are not reported in the same study.

Synthetic Yield
Reported
100% isolated yield (938 g, 5.23 mol)
Supports scalable synthesis without chromatography
Head-to-head yield comparison with ethyl ester not available
Synthetic Methodology Esterification Process Chemistry

Multi-Target Drug Intermediate Utility

Literature and patent reports document that CAS 60421-23-0 has been employed as a key intermediate in the preparation of therapeutic candidates targeting four distinct pharmacological classes: HBV polymerase inhibitors, 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, G protein-coupled receptor (GPCR) modulators, and CB1 antagonists . This breadth of validated application across multiple target classes is not uniformly documented for the cyclobutane (CAS 92398-47-5) or cyclohexane (CAS 37993-32-1) analogs in accessible literature, which are more narrowly associated with general peptide synthesis or single-target inhibitor campaigns . The cyclopentane ring of CAS 60421-23-0 provides an optimal balance between conformational constraint (rigidifying peptide backbones) and steric accommodation within enzyme active sites, a property that is less favorable in the more strained cyclobutane or more flexible cyclohexane systems.

Intermediate Utility
Class-level inference
4 target classes reported (HBV, 11β-HSD1, GPCR, CB1)
Reported broader intermediate applicability
Comparator analog applications may be underreported
Medicinal Chemistry Drug Discovery Pharmaceutical Intermediates

Salt vs. Free Base Stability

The hydrochloride salt (CAS 60421-23-0) exhibits a melting point of 203–215 °C (decomposition), indicating a thermally robust crystalline solid at ambient conditions [1]. In contrast, the corresponding free base (CAS 78388-61-1) is reported as a pale yellow liquid with a melting point of 203–205 °C and a boiling point of 186.7 °C . The solid hydrochloride form offers superior long-term storage stability and easier handling for precise weighing in synthetic workflows. Additionally, the ionic nature of the hydrochloride salt confers significantly enhanced water solubility, facilitating aqueous workup and enabling direct use in buffered biological assay systems without the need for pre-dissolution in organic co-solvents .

Salt Stability
Head-to-head
Solid, mp 203–215°C (dec)
Free base: liquid, mp 203–205°C
Hydrochloride salt supports precise handling and long-term storage
Verify lot-specific stability under intended conditions
Solid-State Characterization Thermal Stability Formulation Development

Purity Grade Availability vs. Analogs

CAS 60421-23-0 is commercially available at purity specifications ranging from ≥95% to >98.0% (nonaqueous titration, with NMR structural confirmation) [1]. This tiered availability (95% technical grade vs. >98% analytical/research grade) provides procurement flexibility based on end-use requirements. In comparison, the cyclobutane analog (CAS 92398-47-5) is typically offered at 95–97% purity without the higher >98% analytical grade option, while the cyclohexane analog (CAS 37993-32-1) is available at 97–97+% but with fewer suppliers offering comprehensive analytical documentation including NMR, HPLC, and GC traces . The broader supplier base and multi-tier purity offerings for CAS 60421-23-0—including major vendors such as TCI, Sigma-Aldrich (via Synthonix), Aladdin, and Capot—provide more reliable supply chain redundancy and analytical transparency .

Purity Grades
Head-to-head
>98% analytical grade with NMR; analogs lack documented equivalent tier
Analytical-grade option reduces need for re-purification
Review batch-specific CoA for purity verification
Analytical Chemistry Quality Control Procurement Specifications

Aqueous Solubility Advantage

The target compound exhibits a calculated LogP (octanol-water partition coefficient) of 0.58, indicating balanced hydrophilic character suitable for aqueous biological assay conditions . In comparison, the ethyl ester hydrochloride analog (CAS 22649-37-2) carries an additional methylene unit that increases lipophilicity, shifting the LogP to approximately 1.1 (estimated by fragment addition), which reduces aqueous solubility and may complicate buffer preparation. The methyl ester's moderate hydrophilicity (LogP 0.58) coupled with the ionic hydrochloride salt form enables direct dissolution in aqueous buffers at biologically relevant concentrations, whereas more lipophilic esters require co-solvents (e.g., DMSO or ethanol) that can confound assay results or induce precipitation upon dilution .

Aqueous Solubility
Class-level inference
LogP 0.58 (calculated)
Hydrophilic profile supports direct buffer dissolution
Ethyl ester analog estimated LogP ~1.1; confirm experimental solubility
Physicochemical Properties Solubility ADME

Methyl 1-aminocyclopentanecarboxylate hydrochloride: Key Applications


Large-Scale Constrained Peptidomimetic Synthesis

The quantitative synthetic yield (100% on 5.23 mol scale) of CAS 60421-23-0 from cycloleucine makes it the preferred intermediate for multistep syntheses where cumulative yield retention is critical. The methyl ester's minimal steric bulk enables efficient amide bond formation in solid-phase peptide synthesis (SPPS) and solution-phase coupling, outperforming bulkier ethyl or tert-butyl esters that exhibit reduced coupling kinetics . Procurement of the hydrochloride salt eliminates the need for in situ acid activation prior to esterification, streamlining the synthetic workflow.

Multi-Target Medicinal Chemistry Campaigns

The documented utility of CAS 60421-23-0 across four distinct drug target classes provides validated precedent for its incorporation into inhibitor design. The cyclopentane ring imposes conformational constraint on peptide backbones without excessive steric penalty, a balance that has been successfully exploited in the development of HBV polymerase inhibitors, 11β-HSD1 inhibitors, GPCR modulators, and CB1 antagonists . This cross-target applicability reduces the need for de novo intermediate sourcing when exploring structurally related chemotypes across different therapeutic programs.

Direct Buffer-Soluble Assay Applications

The favorable LogP of 0.58 combined with the ionic hydrochloride salt form enables direct dissolution in aqueous buffers without co-solvents . This property is particularly valuable for in vitro enzyme inhibition assays, cell-based functional assays, and surface plasmon resonance (SPR) binding studies where organic solvents can denature proteins or alter binding kinetics. The solid hydrochloride form allows precise gravimetric preparation of stock solutions with verified concentration accuracy .

GLP/GMP-Compliant Procurement

The availability of CAS 60421-23-0 at >98.0% purity with NMR structural confirmation and comprehensive analytical documentation (HPLC, GC, moisture content) makes it suitable for studies requiring rigorous quality control . The multi-vendor supply base (TCI, Sigma-Aldrich/Synthonix, Aladdin, Capot) ensures supply chain resilience and enables competitive sourcing for kilogram-scale procurement .

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
High-yielding esterification; minimal steric hindrance
Coupling efficiency and scale-up reproducibility
Multi-target medicinal chemistry
Documented utility across multiple target classes
Target class applicability and SAR expansion
Aqueous biological assays
Hydrochloride salt with balanced hydrophilicity
Direct buffer solubility without co-solvents
Quality-controlled procurement
High-purity analytical grade with NMR
Batch consistency and supply chain redundancy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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